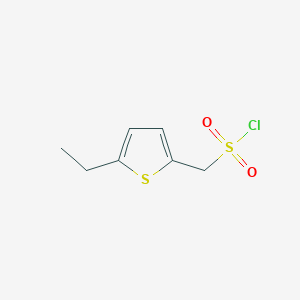
(5-Ethylthiophen-2-yl)methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Ethylthiophen-2-yl)methanesulfonyl chloride is an organic compound with the molecular formula C7H9ClO2S2. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of an ethyl group at the 5-position and a methanesulfonyl chloride group at the 2-position of the thiophene ring. This compound is primarily used in organic synthesis and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Ethylthiophen-2-yl)methanesulfonyl chloride typically involves the chlorination of (5-Ethylthiophen-2-yl)methanesulfonic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The process involves heating the methanesulfonic acid derivative with thionyl chloride under reflux conditions, which results in the formation of the desired sulfonyl chloride compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale chlorination reactions using thionyl chloride or similar chlorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5-Ethylthiophen-2-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to substitution reactions.
Reduction: The compound can be reduced to the corresponding sulfonamide using reducing agents.
Oxidation: Oxidative reactions can convert the thiophene ring to sulfone derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Major Products Formed
Nucleophilic Substitution: Sulfonamide, sulfonate esters, and sulfonate thioesters.
Reduction: Sulfonamide derivatives.
Oxidation: Sulfone derivatives.
Scientific Research Applications
(5-Ethylthiophen-2-yl)methanesulfonyl chloride is utilized in various scientific research applications, including:
Organic Synthesis: It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Biological Studies: The compound is used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions.
Material Science: It is employed in the preparation of functionalized polymers and advanced materials.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and as a building block for drug development.
Mechanism of Action
The mechanism of action of (5-Ethylthiophen-2-yl)methanesulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify various nucleophilic sites in organic molecules, leading to the formation of sulfonylated products. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: A simpler analog without the thiophene ring.
Tosyl chloride (p-Toluenesulfonyl chloride): Contains a toluene ring instead of thiophene.
Trifluoromethanesulfonyl chloride: Contains a trifluoromethyl group, making it more reactive.
Uniqueness
(5-Ethylthiophen-2-yl)methanesulfonyl chloride is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable intermediate in the synthesis of thiophene-containing compounds, which are important in various fields such as pharmaceuticals, agrochemicals, and materials science.
Properties
Molecular Formula |
C7H9ClO2S2 |
|---|---|
Molecular Weight |
224.7 g/mol |
IUPAC Name |
(5-ethylthiophen-2-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C7H9ClO2S2/c1-2-6-3-4-7(11-6)5-12(8,9)10/h3-4H,2,5H2,1H3 |
InChI Key |
YRLVLUXICKRAOO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(S1)CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(Tert-butoxy)carbonyl]amino}-3-(prop-2-en-1-yloxy)propanoic acid](/img/structure/B13232485.png)
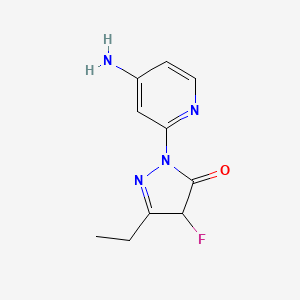
![2-Aminopyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13232497.png)
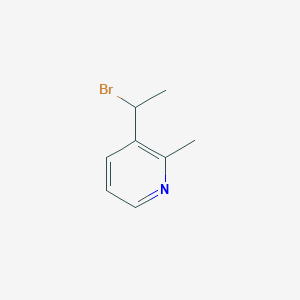
![3-[1-(3-Methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13232508.png)

![Tert-butyl 8-nitro-2,3-dihydrobenzo[F][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B13232513.png)
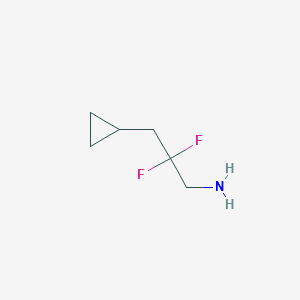
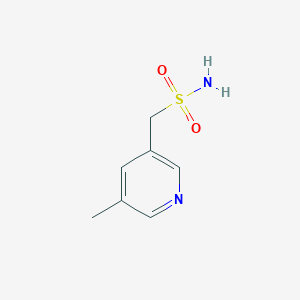
![(1S,3s)-3-[(methylcarbamoyl)oxy]-1-(naphthalen-1-yl)cyclobutane-1-carboxylic acid](/img/structure/B13232527.png)
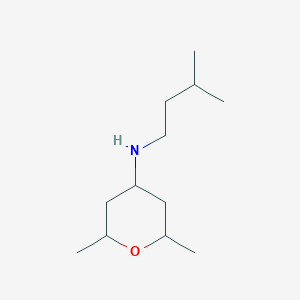
amine](/img/structure/B13232536.png)
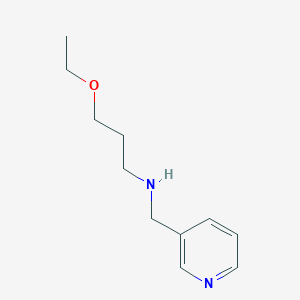
![2-Amino-N-[3-(aminomethyl)-4H-1,2,4-triazol-4-YL]acetamide](/img/structure/B13232556.png)
